(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one - 300822-00-8

(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one

Catalog Number: EVT-3036203
CAS Number: 300822-00-8
Molecular Formula: C21H17N5O
Molecular Weight: 355.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial agents: This compound could be studied for its activity against a range of Gram-positive and Gram-negative bacteria, including those resistant to existing antibiotics. []
  • Antifungal agents: Its potential antifungal activity could be investigated against various fungal strains, including those responsible for common infections. []
  • Anti-tuberculosis drugs: Given the promising activity of similar compounds against Mycobacterium tuberculosis, this compound could be explored as a potential new drug candidate for tuberculosis treatment. []
  • Sortase A inhibitors: Inhibiting Sortase A in Staphylococcus aureus could potentially attenuate its virulence, providing a novel therapeutic approach for staphylococcal infections. []

3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one Schiff bases

  • Compound Description: This series of compounds, represented by the general structure TZP4a-l [], are Schiff bases derived from 3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one. Two specific compounds within this series, TZP4g and TZP4h, exhibited notable antimicrobial activity against Bacillus subtilis (bacteria) and Aspergillus niger (fungi) []. Furthermore, TZP4g demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain, surpassing the potency of standard drugs pyrazinamide and streptomycin [].

3-amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one and its Schiff Bases

  • Compound Description: This set includes 3-amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one (represented as compounds 4a-j) and its derived Schiff bases (compounds 5a-i) []. Notably, compounds 4f and 4g showed potent antibacterial activity against E. coli and K. pneumoniae, exceeding the standard drug's potency []. Schiff bases 5d and 5e also demonstrated significant antibacterial activity against E. coli [].

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: Identified through computational docking studies as a potential Staphylococcus aureus Sortase A inhibitor [], DRC-KS1 demonstrated an MIC of 108.2 µg/mL against the target enzyme, highlighting its potential as a lead compound for drug development against S. aureus infections [].

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: Like DRC-KS1, DRC-KS2 was identified through computational methods as a potential inhibitor of Staphylococcus aureus Sortase A []. Subsequent synthesis and testing confirmed its inhibitory activity against the enzyme, with an MIC of 45.8 µg/mL []. This finding further supports its potential as a lead molecule for developing new anti-staphylococcal drugs.

Properties

CAS Number

300822-00-8

Product Name

(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one

IUPAC Name

5-amino-2-phenyl-4-[(4-phenylphenyl)diazenyl]-1H-pyrazol-3-one

Molecular Formula

C21H17N5O

Molecular Weight

355.401

InChI

InChI=1S/C21H17N5O/c22-20-19(21(27)26(25-20)18-9-5-2-6-10-18)24-23-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,25H,22H2

InChI Key

YPQSWVAWZIUZPQ-LYBHJNIJSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.